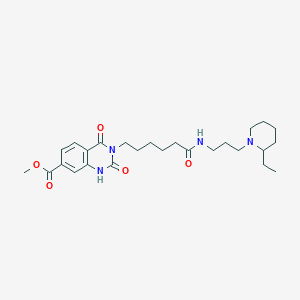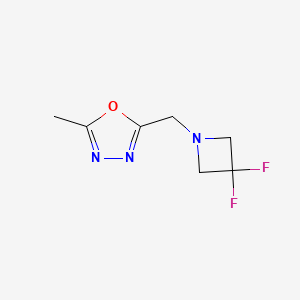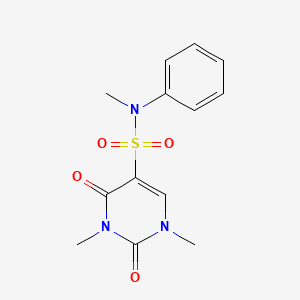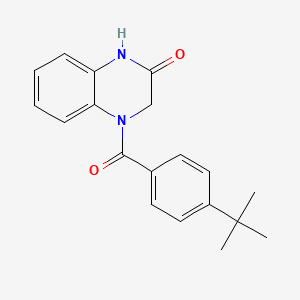![molecular formula C19H22N4O4S B3000956 2-(4-methoxybenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251638-69-3](/img/structure/B3000956.png)
2-(4-methoxybenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4-methoxybenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class, which has been explored for various biological activities. Research has shown that derivatives of this class exhibit significant antimalarial activity, as well as herbicidal properties. These compounds are synthesized through various methods, including microwave irradiation and three-component synthesis, and are characterized using techniques such as NMR, X-ray diffraction, and DFT calculations .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives is often achieved through multi-component reactions, which are advantageous due to their simplicity and efficiency. For instance, a three-component synthesis involving malononitrile, 4-methoxybenzaldehyde, and piperidine has been reported, yielding novel compounds with a moderate yield of 40% . Another approach involves an oxidative ring closure using sodium hypochlorite as an oxidant, which provides a green and clean method for preparing these derivatives .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives has been extensively studied using single-crystal X-ray diffraction, which provides detailed information about the crystallographic parameters and molecular conformation . Additionally, theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods have been employed to predict the vibrational frequencies and molecular electrostatic potential (MEP) maps, which are crucial for understanding the electronic properties and reactivity of these compounds .
Chemical Reactions Analysis
The [1,2,4]triazolo[4,3-a]pyridine derivatives participate in various chemical reactions, including condensation reactions, which are fundamental for the synthesis of more complex molecules. For example, the condensation of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one leads to novel pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives are characterized by a range of spectroscopic techniques, including NMR, IR, UV, and mass spectrometry. These techniques provide insights into the functional groups, bond lengths, and angles, as well as the overall stability of the compounds. The herbicidal and antimalarial activities of these compounds have been evaluated in vitro, demonstrating their potential as bioactive agents . Furthermore, the antibacterial activity of these derivatives has been tested against various microbial strains, showing promising results .
Applications De Recherche Scientifique
Antimalarial Properties
A study by Karpina et al. (2020) on a series of [1,2,4]triazolo[4,3-a]pyridines, which include compounds structurally related to 2-(4-methoxybenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, found that these compounds have potent antimalarial properties. The compounds were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum, with some showing good inhibitory activity (Karpina et al., 2020).
Antimicrobial and Antifungal Activity
Suresh et al. (2016) synthesized a new series of compounds related to 2-(4-methoxybenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one and evaluated them for their antibacterial and antifungal properties. The results indicated significant biological activity against various microorganisms, suggesting the potential for these compounds in antimicrobial applications (Suresh et al., 2016).
Anticancer Activity
A study by Wang et al. (2015) on derivatives of [1,2,4]triazolo[4,3-a]pyridine, which are structurally similar to 2-(4-methoxybenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, showed remarkable anticancer effects. The study focused on modifying the acetamide group in the compound and synthesized a series of derivatives, some of which exhibited potent antiproliferative activities against human cancer cell lines (Wang et al., 2015).
Herbicidal Activity
Moran (2003) discusses compounds with structures similar to 2-(4-methoxybenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one and their potential as herbicides. These compounds were found to have excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
Scientific Research Applications of 2-(4-methoxybenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Antimalarial Applications
A study conducted by Karpina et al. (2020) explored the antimalarial potential of a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides. This included compounds like 2-(4-methoxybenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, which demonstrated significant in vitro antimalarial activity against Plasmodium falciparum, indicating its potential as a starting point for future antimalarial drug discovery (Karpina et al., 2020).
Antimicrobial Applications
Research by Suresh et al. (2016) and Bektaş et al. (2007) revealed that compounds within the 1,2,4-triazolo[4,3-a]pyridine class, similar in structure to 2-(4-methoxybenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, exhibited substantial antimicrobial properties. These compounds were effective against a range of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Suresh et al., 2016); (Bektaş et al., 2007).
Antagonist Activity for 5-HT2 Receptors
Watanabe et al. (1992, 1993) conducted studies on derivatives of 1,2,4-triazolo[4,3-a]pyridine and found them to have significant antagonist activity against 5-HT2 receptors. This suggests potential therapeutic applications in conditions related to serotonin, such as depression or anxiety (Watanabe et al., 1992); (Watanabe et al., 1993).
Herbicidal Activity
Moran (2003) and Liu et al. (2015) identified that certain derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibit potent herbicidal activity. These compounds, including those structurally related to 2-(4-methoxybenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, were effective against a broad spectrum of vegetation at low application rates, indicating their potential use in agricultural settings (Moran, 2003); (Liu et al., 2015).
Anticancer Applications
Wang et al. (2015) demonstrated that certain compounds within the [1,2,4]triazolo[4,3-a]pyridine class, similar to 2-(4-methoxybenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, exhibited remarkable anticancer effects. These compounds were effective in inhibiting the growth of various cancer cell lines, suggesting their potential in cancer therapy (Wang et al., 2015).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyridines, have been synthesized and studied for their diverse pharmacological activities .
Mode of Action
It’s worth noting that the triazole ring is a common feature in many bioactive compounds and is known to interact with various biological targets .
Biochemical Pathways
Compounds with similar structures have been studied for their potential antiviral, anticancer, antioxidant, and antimicrobial activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have shown diverse pharmacological activities .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemical entities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-27-16-7-5-15(6-8-16)13-23-19(24)22-14-17(9-10-18(22)20-23)28(25,26)21-11-3-2-4-12-21/h5-10,14H,2-4,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHKAYQKFIGPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B3000874.png)

![8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B3000877.png)


![2-fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B3000881.png)

![N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B3000885.png)
![benzyl (2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B3000887.png)

![2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B3000890.png)
![[(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride](/img/structure/B3000893.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea](/img/structure/B3000895.png)